molecular formula C5H6S B7883307 2-Methylthiophene CAS No. 25154-40-9

2-Methylthiophene

Cat. No.: B7883307
CAS No.: 25154-40-9
M. Wt: 98.17 g/mol
InChI Key: XQQBUAPQHNYYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthiophene is an organosulfur compound with the molecular formula C5H6S. It is a colorless, flammable liquid that is part of the thiophene family, which consists of heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is known for its distinctive odor and is used in various industrial applications.

Safety and Hazards

2-Methylthiophene is highly flammable and poses a danger if inhaled, causing skin and eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing vapors, mist, or gas .

Future Directions

The future directions of 2-Methylthiophene research could involve further investigation into its synthesis, chemical reactions, and applications. For instance, a recent study used microwave spectroscopy to determine the equilibrium structure of this compound . Another study provided insights into the hydrodesulfurization mechanism of this compound catalyzed by Ni2P . These studies indicate ongoing interest in understanding the properties and potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylthiophene can be synthesized through several methods:

Industrial Production Methods: The vapor-phase dehydrogenation method is commonly used in industrial settings due to its efficiency and scalability. This process typically requires a catalyst and high temperatures to facilitate the dehydrogenation reaction.

Chemical Reactions Analysis

2-Methylthiophene undergoes various chemical reactions, including:

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation.

    Dihydrothiophene Derivatives: Formed through reduction.

    Substituted Thiophenes: Formed through electrophilic substitution.

Comparison with Similar Compounds

  • Thiophene
  • 2,5-Dimethylthiophene
  • 3-Methylthiophene

By understanding the properties, reactions, and applications of 2-methylthiophene, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQBUAPQHNYYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060291
Record name Thiophene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid
Record name 2-Methylthiophene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19654
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Methylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

112.00 °C. @ 760.00 mm Hg
Record name 2-Methylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

112.6 mg/L @ 25 °C (exp)
Record name 2-Methylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

24.9 [mmHg]
Record name 2-Methylthiophene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19654
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

554-14-3, 25154-40-9
Record name 2-Methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiophene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7115JAP77A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-63.4 °C
Record name 2-Methylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylthiophene
Reactant of Route 2
2-Methylthiophene
Reactant of Route 3
2-Methylthiophene
Reactant of Route 4
2-Methylthiophene
Reactant of Route 5
2-Methylthiophene
Reactant of Route 6
2-Methylthiophene
Customer
Q & A

ANone: 2-Methylthiophene has the molecular formula C5H6S and a molecular weight of 98.16 g/mol.

ANone: Various spectroscopic techniques have been employed to characterize this compound, including:

  • NMR Spectroscopy: [, , ] 1H and 13C NMR spectra provide detailed information about the compound's structure and dynamics.
  • Infrared (IR) Spectroscopy: [] IR absorption spectra reveal characteristic vibrational frequencies associated with specific functional groups.
  • Raman Spectroscopy: [, ] Raman spectra provide complementary information to IR, particularly useful for studying molecular vibrations and interactions.
  • Surface Enhanced Raman Spectroscopy (SERS): [] SERS studies using silver colloids have provided insights into the adsorption behavior of this compound on metal surfaces.

A: this compound, along with other sulfur-containing compounds, is commonly found in fossil fuels. [, , , , ] Its presence contributes to sulfur emissions during combustion, which are detrimental to the environment.

ANone: Several methods have been investigated for this compound removal, including:

  • Oxidative Desulfurization: [, , ] This method utilizes oxidizing agents like hydrogen peroxide to convert sulfur compounds into more easily removable forms.
  • Extractive Desulfurization: [] This method uses specific solvents, including ionic liquids, to selectively extract sulfur compounds from the fuel.

ANone: Computational studies provide valuable insights into the properties and reactivity of this compound:

  • Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, bonding, and reactivity of this compound and its interactions with catalysts. [, ]
  • Molecular Dynamics (MD) Simulations: [] MD simulations are employed to study the conformational flexibility of this compound and its derivatives, providing information about their structural dynamics.

ANone:

  • C-S Bond Cleavage: [, , ] Research has demonstrated that certain iridium complexes can cleave the carbon-sulfur bond in this compound, leading to ring-opening and potential applications in desulfurization. [, ]
  • Photoisomerization: [] Upon UV irradiation, this compound can undergo isomerization to form 3-Methylthiophene. Theoretical studies suggest that this process occurs on the excited triplet state (T1) surface and involves diradical intermediates. []
  • Oxidative Cycloaddition: [, ] In the presence of oxidants and catalysts like BF3·Et2O, this compound can undergo oxidative cycloaddition reactions with dienophiles, forming various cyclic products. [, ]

A: As a constituent of fossil fuels, this compound contributes to sulfur dioxide (SO2) emissions upon combustion, leading to acid rain and air pollution. [, ]

A:

  • Gas Chromatography (GC): GC coupled with various detectors, such as sulfur chemiluminescence detectors (SCDs) [, , ] and atomic emission detectors (AEDs), [, ] is widely used for separating and quantifying this compound in complex mixtures like gasoline.

ANone: The position of the methyl group influences the reactivity of the thiophene ring:

  • Electrophilic Substitution: The methyl group in this compound activates the thiophene ring towards electrophilic substitution reactions, primarily at the 5-position. []
  • Oxidative Cycloaddition: Alkylation of the thiophene ring, as in this compound, has been shown to lower the activation barrier for oxidative cycloaddition reactions with singlet oxygen. []

A:

  • Metal Surfaces: SERS studies indicate that this compound adsorbs on silver surfaces through its sulfur atom. [] The specific orientation of the molecule on the surface depends on the isomer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.